sodium;cyclopenta-1,3-diene
Description
Sodium;cyclopenta-1,3-diene (commonly termed sodium cyclopentadienylide, NaCp) is an organometallic compound with the formula C₅H₅Na. It consists of a sodium cation (Na⁺) and the cyclopentadienyl anion (C₅H₅⁻), a conjugated diene system with aromatic character. This compound is synthesized via deprotonation of cyclopenta-1,3-diene (C₅H₆) using strong bases like sodium metal . NaCp is a critical precursor in organometallic chemistry, particularly for synthesizing metallocenes (e.g., ferrocene) and transition metal catalysts. Its ionic nature confers high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Properties
Molecular Formula |
C5H6Na+ |
|---|---|
Molecular Weight |
89.09 g/mol |
IUPAC Name |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1 |
InChI Key |
YCFFDNSCMFYJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C5H6+Na→NaC5H5+H2
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentane.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions .
Major Products
The major products formed from these reactions include cyclopentadienone, cyclopentane, and various substituted cyclopentadienes .
Scientific Research Applications
Sodium;cyclopenta-1,3-diene has numerous applications in scientific research:
Mechanism of Action
The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .
Comparison with Similar Compounds
Substituted Cyclopenta-1,3-dienes
Substituted derivatives of cyclopenta-1,3-diene exhibit modified electronic and steric properties, influencing their reactivity and applications:
Key Findings :
Metal Complexes of Cyclopenta-1,3-diene
NaCp serves as a precursor to metallocenes, while other derivatives form complexes with transition metals:
Key Findings :
Reactivity in Cycloaddition Reactions
Cyclopenta-1,3-diene derivatives participate in cycloadditions, with NaCp influencing reaction pathways:
- Diels-Alder Reactions : Cyclopenta-1,3-diene acts as a diene, forming six-membered rings. Substituted derivatives (e.g., tert-butyl) slow reaction rates due to steric effects .
- [6+4] Cycloaddition : Cyclopenta-1,3-diene reacts with tropone to form bicyclic structures, akin to Diels-Alder mechanisms but with higher ring strain . NaCp, being deprotonated, may require protonation to act as a diene.
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